Aloinoside A

Description

This compound has been reported in Aloe ferox, Aloe africana, and other organisms with data available.

See also: Aloe Vera Leaf (part of).

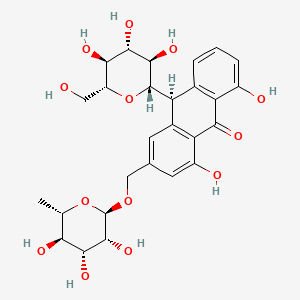

Structure

2D Structure

3D Structure

Properties

CAS No. |

56645-88-6 |

|---|---|

Molecular Formula |

C27H32O13 |

Molecular Weight |

564.5 g/mol |

IUPAC Name |

(10S)-1,8-dihydroxy-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one |

InChI |

InChI=1S/C27H32O13/c1-9-19(31)22(34)25(37)27(39-9)38-8-10-5-12-16(26-24(36)23(35)20(32)15(7-28)40-26)11-3-2-4-13(29)17(11)21(33)18(12)14(30)6-10/h2-6,9,15-16,19-20,22-32,34-37H,7-8H2,1H3/t9-,15+,16-,19-,20+,22+,23-,24+,25+,26-,27+/m0/s1 |

InChI Key |

BUPDVJFRVYWYEV-PIVIZACJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C([C@@H]3[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=CC=C4O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2=CC3=C(C(=C2)O)C(=O)C4=C(C3C5C(C(C(C(O5)CO)O)O)O)C=CC=C4O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Aloinoside A: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloinoside A, a notable anthraquinone glycoside found within the Aloe genus, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and natural distribution of this compound. It details the methodologies for its isolation and purification, with a particular focus on high-performance counter-current chromatography (HPCCC). The document summarizes the known biological activities, drawing comparisons with related compounds, and explores the potential signaling pathways that may be modulated by this class of molecules. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a complex anthraquinone C-glycoside with the chemical formula C₂₇H₃₂O₁₃ and a molecular weight of 564.54 g/mol . It belongs to the family of anthranols, which are recognized for their diverse biological properties. The discovery and characterization of this compound are intrinsically linked to the phytochemical investigation of various Aloe species, which have a long history of use in traditional medicine. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of natural product chemistry and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of several species within the Aloe genus. Its presence is predominantly documented in the leaf exudates, often referred to as "aloe bitters."

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Reference |

| Aloe ferox | Leaf exudate | |

| Aloe africana | Leaf exudate | |

| Aloe macrocarpa | Leaf exudate |

The concentration of this compound can vary depending on the geographical location, season of harvest, and the specific chemotype of the plant.

Isolation and Purification of this compound

The isolation of this compound in a pure form is essential for its structural elucidation and the accurate assessment of its biological activity. High-performance counter-current chromatography (HPCCC) has emerged as a key technique for the preparative isolation of this compound from crude plant extracts.

Experimental Protocol: Preparative Isolation by HPCCC

A detailed protocol for the isolation of this compound from the leaf exudate of Aloe ferox has been described by Adhami et al. (2015). The following is a summary of the likely key steps in such a procedure.

3.1.1. Sample Preparation: Dried leaf exudate of Aloe ferox is ground to a fine powder. A specific quantity of the powdered material is then extracted with a suitable solvent, such as methanol, to obtain a crude extract. The solvent is typically removed under reduced pressure to yield a concentrated extract.

3.1.2. HPCCC Instrumentation and Solvent System: A preparative HPCCC instrument is used for the separation. A crucial aspect of this technique is the selection of an appropriate two-phase solvent system. For the separation of polar compounds like this compound, a common solvent system is a mixture of chloroform, methanol, and water in a specific ratio. The selection of the optimal solvent system is critical for achieving good separation and is often determined through a series of preliminary experiments.

3.1.3. Separation Procedure:

-

The HPCCC column is first filled with the stationary phase.

-

The apparatus is then rotated at a specific speed.

-

The mobile phase is pumped through the column at a defined flow rate.

-

Once the hydrodynamic equilibrium is reached, the crude extract, dissolved in a small volume of the solvent system, is injected into the column.

-

The effluent from the column is continuously monitored by a UV detector at a specific wavelength to detect the eluting compounds.

-

Fractions are collected at regular intervals.

-

The collected fractions are analyzed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

-

Fractions containing the pure compound are combined, and the solvent is evaporated to yield purified this compound.

3.1.4. Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Biological Activity of this compound

The biological activities of this compound are an area of active research. While specific in vitro data for this compound is limited in the public domain, studies on related compounds and crude extracts containing aloinosides provide valuable insights into its potential therapeutic effects.

Antimalarial Activity

An in vivo study on a compound identified as "aloinoside" isolated from Aloe macrocarpa demonstrated significant antimalarial activity.

Table 2: In Vivo Antimalarial Activity of Aloinoside from Aloe macrocarpa

| Compound | Dose | Route | Parasitemia Suppression | Animal Model | Reference |

| Aloinoside | 400 mg/kg | Oral | 100% | P. berghei infected mice |

It is important to note that this study did not explicitly specify whether the tested compound was this compound. Further research is required to determine the specific in vitro IC₅₀ values of pure this compound against various Plasmodium falciparum strains.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are scarce, research on structurally related anthraquinones and other constituents of Aloe species provides a basis for hypothesizing its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Studies on aloin, a closely related anthraquinone glycoside, have shown that it can inhibit the activation of the NF-κB pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines. Given the structural similarities, it is plausible that this compound may also exert anti-inflammatory effects through the modulation of the NF-κB pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aloesin, another compound found in Aloe species, has been shown to modulate the MAPK/Rho and Smad signaling pathways. While structurally different from this compound, this finding suggests that various components of Aloe extracts can interact with key cellular signaling cascades. Further investigation is warranted to determine if this compound has any effect on the MAPK pathway.

Conclusion

This compound is a significant bioactive compound found in several Aloe species. Efficient isolation of this compound can be achieved using HPCCC, enabling further research into its pharmacological properties. While in vivo studies suggest potential antimalarial activity, a clear understanding of its in vitro efficacy and its specific molecular targets and signaling pathways remains to be fully elucidated. The information presented in this guide provides a solid foundation for future research aimed at unlocking the full therapeutic potential of this compound. Further studies focusing on quantitative analysis in various Aloe species, detailed in vitro biological activity screening, and mechanistic studies on its interaction with cellular signaling pathways are highly encouraged.

The Biosynthesis of Aloinoside A in Aloe Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloinoside A, a significant bioactive anthraquinone glycoside found in Aloe species, holds considerable interest for its potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, drawing from the well-characterized biosynthesis of its precursor, aloin. The pathway originates from the polyketide route, involving a type III polyketide synthase to form the core anthraquinone skeleton, followed by crucial glycosylation steps catalyzed by UDP-dependent glycosyltransferases. This document summarizes the key enzymatic steps, presents available quantitative data, outlines general experimental methodologies, and provides visual representations of the biosynthetic and experimental workflows.

The Core Biosynthetic Pathway of the Anthraquinone Skeleton

The biosynthesis of the aglycone core of this compound, shared with aloin (also known as barbaloin), proceeds via the polyketide pathway. This pathway is initiated with the condensation of starter and extender units derived from primary metabolism.

The key enzyme in this process is a type III polyketide synthase (PKS) . Specifically, an octaketide synthase (OKS) catalyzes the iterative condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to produce a linear octaketide chain[1]. This octaketide intermediate then undergoes a series of cyclization and aromatization reactions to form the tricyclic aromatic anthrone scaffold[1].

In Aloe arborescens, several type III PKS enzymes have been identified and characterized. Recombinant PKS4 and PKS5 were shown to be functionally identical to octaketide synthase, producing the octaketides SEK4 and SEK4b from eight molecules of malonyl-CoA[2][3]. These enzymes are believed to be involved in the biosynthesis of the octaketide backbone of aloin[2][3]. Another PKS, designated PKS3 or aloesone synthase, primarily produces the heptaketide aloesone from seven malonyl-CoA units, which serves as the precursor for aloesin[2][3][4].

The general scheme for the formation of the anthrone core is as follows:

-

Initiation: Acetyl-CoA serves as the starter unit.

-

Elongation: Seven successive decarboxylative condensations of malonyl-CoA extend the polyketide chain.

-

Cyclization and Aromatization: The resulting octaketide undergoes intramolecular cyclization and subsequent aromatization to yield the aloe-emodin anthrone skeleton.

De novo transcriptome sequencing of Aloe vera has identified unigenes encoding octaketide synthase, which are highly expressed in both root and leaf tissues, further supporting the central role of this enzyme in anthraquinone biosynthesis[2].

Glycosylation: The Formation of Aloin and this compound

Glycosylation is a critical step in the biosynthesis of this compound, imparting increased solubility and stability to the molecule. Aloin is a C-glycoside of aloe-emodin anthrone, and this compound is a further glycosylated derivative of aloin.

C-Glycosylation to form Aloin

The formation of the C-glycosidic bond in aloin has been demonstrated in vitro using cell-free extracts from Aloe arborescens. These experiments showed the transfer of a glucose moiety from UDP-glucose to aloe-emodin anthrone, forming aloin[5]. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) . Transcriptome analysis of Aloe vera has revealed numerous transcripts encoding UGTs in both root and leaf tissues, indicating a large family of enzymes available for such modifications[2].

Further Glycosylation to form this compound

This compound is characterized by an additional sugar moiety attached to the initial glucose of aloin. While the specific enzyme responsible for this second glycosylation step has not been fully characterized, it is presumed to be another UGT that recognizes aloin as its substrate. This enzyme would catalyze the transfer of a rhamnose sugar from a UDP-rhamnose donor to the glucose of aloin.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data from related compounds and enzymes provide valuable insights.

| Enzyme | Organism | Substrate | KM (µM) | kcat (min-1) | Reference |

| Aloesone Synthase (PKS3) | Aloe arborescens | Malonyl-CoA | 88 | 0.0075 | [6] |

| Octaketide Synthase 1 | Aloe arborescens | Malonyl-CoA | - | 0.094 | [7] |

| UGT72B49 | Rheum palmatum | Aloesone | 30 ± 2.5 | 0.00092 ± 0.00003 s-1 | [8][9] |

Table 1: Kinetic parameters of enzymes related to anthraquinone biosynthesis.

| Compound | Plant Part | Origin | Concentration (mg/g dry weight) | Reference |

| Aloin | Dry Latex | Elgeyo-Marakwet, Kenya | 237.971 ± 5.281 | [10] |

| Aloin | Dry Latex | Baringo, Kenya | 198.409 ± 2.000 | [10] |

| Aloin | Dry Latex | Kisumu, Kenya | 40.760 ± 0.088 | [10] |

Table 2: Concentration of aloin in Aloe barbadensis leaf latex from different regions.

Experimental Protocols

Detailed, step-by-step protocols for the elucidation of the this compound biosynthetic pathway are proprietary to the research groups that performed the work. However, the general methodologies employed can be summarized.

Identification of Biosynthetic Genes

A common approach to identify genes involved in a biosynthetic pathway is through cDNA library screening or transcriptome analysis. For Aloe, researchers have used cDNA libraries to clone and sequence novel type III polyketide synthases[2][4]. More recently, de novo transcriptome sequencing of Aloe vera has provided a wealth of unigene sequences, including those encoding octaketide synthases and UDP-glycosyltransferases[2][11].

Heterologous Expression and Functional Characterization of Enzymes

To confirm the function of a candidate gene, it is typically expressed in a heterologous host, such as Escherichia coli. The gene of interest is cloned into an expression vector, which is then transformed into an appropriate E. coli strain (e.g., BL21(DE3))[12][13][14]. Protein expression is induced, and the recombinant enzyme is purified, often using affinity chromatography. The activity of the purified enzyme is then assayed with its putative substrates. For example, recombinant PKS enzymes from Aloe have been assayed for their ability to produce polyketides from malonyl-CoA[1][2][4].

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to probe the function of specific amino acid residues within an enzyme. This method is used to create specific changes in the DNA sequence of a gene, resulting in a modified protein. For PKS enzymes from Aloe, site-directed mutagenesis has been used to identify residues that are crucial for determining the length of the polyketide chain[2][4]. The general workflow involves designing mutagenic primers, performing PCR using a plasmid containing the gene of interest as a template, digesting the parental (non-mutated) plasmid with an enzyme like DpnI, and transforming the mutated plasmid into E. coli[15][16][17][18].

Enzyme Activity Assays

The activity of the enzymes in the this compound pathway can be measured using various assays. For octaketide synthase, the assay typically involves incubating the purified enzyme with acetyl-CoA and radiolabeled malonyl-CoA. The reaction products are then separated by HPLC and detected with a radiodetector[19]. For UDP-glycosyltransferases, the assay would involve incubating the enzyme with the aglycone acceptor (e.g., aloin) and a UDP-sugar donor (e.g., UDP-rhamnose). The formation of the glycosylated product can be monitored by HPLC.

Quantification of Metabolites

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying aloin and related compounds in Aloe extracts and commercial products[3][7][20][21]. The method typically employs a C18 reverse-phase column and a UV detector. Samples are extracted with a suitable solvent, such as methanol or a phosphate-buffered saline solution, and then injected into the HPLC system. The concentration of the target compound is determined by comparing its peak area to a calibration curve generated with a pure standard[10][21].

Visualizations

Caption: Biosynthetic pathway of this compound in Aloe plants.

Caption: General experimental workflow for pathway elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phmethods.net [phmethods.net]

- 4. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro biosynthesis of the C-glycosidic bond in aloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Biochemical Determination of Enzyme-bound Metabolites: Preferential Accumulation of a Programmed Octaketide on the Enediyne Polyketide Synthase CalE8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orbit.dtu.dk [orbit.dtu.dk]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. Heterologous protein expression in E. coli [protocols.io]

- 13. Heterologous protein expression in E. coli [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. research.cbc.osu.edu [research.cbc.osu.edu]

- 16. Site-Directed Mutagenesis [protocols.io]

- 17. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 18. static.igem.org [static.igem.org]

- 19. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phmethods.net [phmethods.net]

- 21. scirp.org [scirp.org]

An In-depth Technical Guide to Aloinoside A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloinoside A is a naturally occurring anthrone C-glycoside found in various Aloe species, notably Aloe ferox and Aloe barbadensis. As a member of the anthraquinone family, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to its potential biological activities. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on presenting quantitative data, experimental methodologies, and relevant biological pathways. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon information for the closely related and more extensively studied compound, Aloin, to infer potential properties and mechanisms of action.

Physical and Chemical Properties

This compound is a yellow, powdered substance. Its core chemical structure consists of an anthrone backbone C-glycosylated with a glucose moiety and further substituted with a rhamnose-containing ether linkage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 564.54 g/mol | --INVALID-LINK-- |

| CAS Number | 56645-88-6 | --INVALID-LINK-- |

| Appearance | Powder | ChemFaces |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |

| Water Solubility (Estimated) | 1112 mg/L @ 25 °C | The Good Scents Company |

| Melting Point | Data not available |

Spectroscopic Data

Experimental Protocols

Detailed, step-by-step protocols for the isolation and purification of this compound are not extensively documented in the available literature. However, general methods for the separation of anthraquinones from Aloe species, such as flash column chromatography and preparative high-performance liquid chromatography (HPLC), have been described.

General Isolation and Purification Workflow

The following diagram illustrates a general workflow that can be adapted for the isolation and purification of this compound from Aloe plant material.

Methodological Considerations:

-

Extraction: Maceration or Soxhlet extraction with polar solvents like methanol or ethanol is typically employed to extract anthraquinones from plant material.

-

Flash Column Chromatography: A silica gel stationary phase is commonly used. The mobile phase is typically a gradient system of non-polar and polar solvents, such as hexane and ethyl acetate, with increasing polarity to elute compounds of interest.

-

Preparative HPLC: Reversed-phase columns (e.g., C18) are often used for the final purification step. A gradient of water and a polar organic solvent like acetonitrile or methanol is a common mobile phase. The selection of the specific gradient and flow rate would require method development and optimization.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are limited. However, extensive research on the closely related compound, Aloin, provides valuable insights into its potential mechanisms of action, particularly in the context of inflammation.

Anti-inflammatory Activity

Aloin has been shown to possess significant anti-inflammatory properties. It is proposed that this compound may exhibit similar activities through the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways Involved in Anti-inflammatory Effects (inferred from Aloin studies):

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on Aloin have demonstrated its ability to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.

Inferred inhibition of the NF-κB signaling pathway by this compound. -

JAK-STAT Signaling Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical route for cytokine signaling that drives inflammation. Research indicates that Aloin can suppress the activation of the JAK1-STAT1/3 pathway[2].

Inferred inhibition of the JAK/STAT signaling pathway by this compound.

Modulation of Gut Microbiota

Aloin has been shown to modulate the composition of the gut microbiota[3]. Given that this compound is also a glycoside that would likely be metabolized by gut bacteria, it is plausible that it could have similar effects. This potential activity warrants further investigation, as the gut microbiome is increasingly recognized as a key player in health and disease.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory therapies. While its physical and chemical properties are partially characterized, there is a clear need for more detailed experimental data, including a definitive melting point and comprehensive spectroscopic analyses. Furthermore, the development and publication of detailed isolation and purification protocols would greatly facilitate future research.

The biological activities of this compound are largely inferred from studies on the related compound Aloin. Direct investigations into the effects of this compound on inflammatory signaling pathways such as NF-κB and JAK/STAT, as well as its impact on the gut microbiome, are critical next steps to fully elucidate its therapeutic potential. Such studies would provide a more solid foundation for its consideration in drug development programs.

References

- 1. Pytochemical profile of Aloe ferox Mill. across different regions within South Africa | Goge | Journal of Medicinal Plants for Economic Development [jomped.org]

- 2. Aloe ferox leaf gel phytochemical content, antioxidant capacity, and possible health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From the Cover: Aloin, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Aloinoside A: A Technical Guide for Researchers

An in-depth analysis of the NMR, IR, and MS spectroscopic data of the anthrone glycoside, Aloinoside A, providing a crucial resource for its identification, characterization, and application in scientific research and drug development.

Introduction

This compound is a naturally occurring anthrone C-glycoside found in various species of the Aloe plant, notably Aloe ferox and Aloe barbadensis. As a significant bioactive compound, a thorough understanding of its structural and chemical properties is paramount for researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented herein is intended to serve as a detailed reference for the identification and characterization of this compound.

Chemical Structure

This compound possesses a complex structure consisting of an aloe-emodin anthrone aglycone linked to a glucose moiety at the C-10 position and a rhamnose sugar attached via an O-glycosidic bond. Its molecular formula is C₂₇H₃₂O₁₃, with a molecular weight of 564.54 g/mol .

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of advanced spectroscopic techniques. The following sections detail the characteristic data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Key ¹H and ¹³C NMR Chemical Shifts for the Aglycone Moiety (Aloin A) of this compound

| Atom No. | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz) |

| 1 | 162.4 | 12.0 (s, 1-OH) |

| 2 | 121.3 | 7.1 (s) |

| 3 | 149.3 | - |

| 4 | 124.3 | 7.6 (s) |

| 4a | 133.2 | - |

| 5 | 119.9 | 7.3 (d, J=8.5) |

| 6 | 136.9 | 7.7 (t, J=7.5) |

| 7 | 124.5 | 7.0 (d, J=8.5) |

| 8 | 162.7 | 11.9 (s, 8-OH) |

| 8a | 115.8 | - |

| 9 | 181.9 | - |

| 10 | 45.5 | 4.6 (s) |

| 1' (Glc) | ~72-74 | ~4.5-5.0 |

| CH₂ (at C-3) | ~65-70 | ~4.5-5.0 |

Note: Data is based on published values for Aloin A and may show slight variations in the context of the full this compound molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its hydroxyl, carbonyl, aromatic, and glycosidic linkages.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretching (phenolic and alcoholic hydroxyl groups) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~1630 | C=O stretching (conjugated ketone) |

| 1600-1450 | C=C stretching (aromatic ring) |

| ~1070 | C-O stretching (glycosidic linkage) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis. The fragmentation of anthrone glycosides like this compound is typically characterized by the cleavage of the glycosidic bonds.

Table 3: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 564.18 | [M]⁺ (Molecular Ion) |

| 418.12 | [M - rhamnose]⁺ |

| 256.07 | [M - rhamnose - glucose]⁺ (Aglycone) |

| 146.06 | [rhamnose]⁺ |

| 162.05 | [glucose]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Specific parameters may need to be optimized based on the instrumentation and sample purity.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for this compound, essential for its unambiguous identification and further investigation. The presented NMR, IR, and MS data, along with the generalized experimental protocols, will aid researchers in their studies of this important natural product. As research into the biological activities of compounds from Aloe species continues, the precise and reliable characterization of molecules like this compound will remain a critical aspect of advancing scientific knowledge and developing new therapeutic agents.

Aloinoside A: A Technical Guide for Researchers

CAS Number: 56645-88-6 Molecular Formula: C27H32O13

This technical guide provides an in-depth overview of Aloinoside A, a naturally occurring anthraquinone glycoside found in various Aloe species. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and experimental protocols associated with this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56645-88-6 | [1] |

| Molecular Formula | C27H32O13 | [1] |

| Molecular Weight | 564.54 g/mol | [1] |

| IUPAC Name | (10S)-1,8-dihydroxy-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one | [1] |

Biological Activity and Quantitative Data

This compound, along with its isomer Aloinoside B, has been identified as a biomarker in metabolic research.[2] It is a constituent of various Aloe species, including Aloe ferox and Aloe schelpei, and contributes to the plant's overall bioactivity.[1][2]

Antioxidant Activity

This compound/B has demonstrated notable antioxidant activity. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, this compound/B exhibited an IC50 value of 0.13 ± 0.01 mM.[3] This indicates its potential to mitigate oxidative stress.

| Compound | IC50 (mM) in DPPH Assay |

| This compound/B | 0.13 ± 0.01 |

| Aloin A/B | 0.15 ± 0.02 |

| Microdontin A/B | 0.07 ± 0.005 |

| Vitamin C (Standard) | 0.05 ± 0.004 |

Experimental Protocols

Isolation of this compound from Aloe ferox Leaf Exudate

A high-performance counter-current chromatography (HPCCC) method has been successfully employed for the semi-preparative isolation of this compound from "aloe bitters," the dried leaf exudate of Aloe ferox.[4]

Protocol Outline:

-

Sample Preparation: The crude "aloe bitters" are dissolved in a suitable solvent mixture.

-

HPCCC System: A two-phase solvent system of ethyl acetate/n-butanol/water (3.5:1.5:5, v/v/v) is used in the reversed-phase mode.

-

Separation: The sample solution is injected into the equilibrated HPCCC column. The separation is performed at a specific rotational speed and flow rate.

-

Fraction Collection: Fractions are collected based on the elution profile monitored by UV detection.

-

Purification and Identification: The fractions containing this compound are further purified, and the compound's identity is confirmed using spectroscopic techniques such as NMR and MS.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound.

Protocol:

-

Prepare a 0.004% (w/v) solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a microplate, add 50 µL of each concentration of the test sample to 5 mL of the DPPH solution.

-

Incubate the plate in the dark at 37°C for 30 minutes.

-

Measure the absorbance at 517 nm using a UV-visible spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a graph of concentration versus percentage inhibition.[3]

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on the closely related and structurally similar compound, aloin, provides valuable insights into its potential anti-inflammatory mechanisms. Aloin has been shown to inhibit the activation of key inflammatory pathways, namely the NF-κB and MAPK signaling pathways.[5][6]

Proposed Anti-Inflammatory Signaling Pathway for this compound

Based on the known activity of aloin, a proposed mechanism for the anti-inflammatory effects of this compound involves the inhibition of the NF-κB and MAPK signaling cascades. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.

Caption: General experimental workflow for this compound research.

References

- 1. This compound | C27H32O13 | CID 46173997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. smujo.id [smujo.id]

- 3. Aloin reduces inflammatory gene iNOS via inhibition activity and p-STAT-1 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciexplore.ir [sciexplore.ir]

- 5. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Genesis of Aloinoside A in Aloe ferox: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological origin of Aloinoside A, a characteristic secondary metabolite found in Aloe ferox. The document elucidates the putative biosynthetic pathway, detailing the enzymatic steps from primary metabolites to the final complex anthrone C-glycoside. Furthermore, comprehensive experimental protocols for the extraction, isolation, and quantification of this compound are presented. Quantitative data on the distribution of this compound and related compounds in Aloe ferox are summarized, offering valuable insights for phytochemical analysis and drug discovery. Finally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

Aloe ferox, commonly known as Cape Aloe or bitter aloe, is a succulent plant indigenous to Southern Africa. It has a long history of use in traditional medicine, and its leaf exudate is a rich source of various bioactive compounds, including anthraquinones and their glycosides. Among these, this compound, a C-glycoside of aloin, has garnered significant interest due to its potential pharmacological activities. Understanding the biological origin of this compound is crucial for optimizing its production, exploring its therapeutic potential, and ensuring the quality and consistency of Aloe ferox-derived products. This guide aims to provide a comprehensive technical overview of the biosynthesis, analysis, and distribution of this compound in Aloe ferox.

Biosynthesis of this compound

The biosynthesis of this compound in Aloe ferox is a multi-step process that begins with primary metabolites and involves a series of enzymatic reactions, primarily following the polyketide pathway for the formation of the anthrone core, followed by glycosylation.

Formation of the Anthrone Core via the Polyketide Pathway

The aglycone of this compound is aloin (also known as barbaloin), which is an anthrone C-glycoside. The anthrone core of aloin is synthesized through the polyketide pathway. This pathway utilizes acetyl-CoA and malonyl-CoA as building blocks. In Aloe species, a type III polyketide synthase (PKS), specifically an octaketide synthase (OKS), is believed to catalyze the sequential condensation of one molecule of acetyl-CoA with seven molecules of malonyl-CoA to form a linear octaketide chain[1]. This octaketide intermediate then undergoes a series of cyclization and aromatization reactions to form the tricyclic anthrone structure of aloe-emodin anthrone, the direct precursor to aloin.

C-Glycosylation of Aloe-emodin Anthrone to form Aloin

The next crucial step is the C-glycosylation of aloe-emodin anthrone to form aloin. This reaction involves the attachment of a glucose molecule to the C-10 position of the anthrone ring via a carbon-carbon bond. This is catalyzed by a UDP-glycosyltransferase (UGT) specific for C-glycosylation. The sugar donor for this reaction is UDP-glucose. While the specific C-glycosyltransferase responsible for aloin biosynthesis in Aloe ferox has not been definitively identified, studies on other plant species suggest the involvement of a dedicated C-glycosyltransferase enzyme.

Rhamnosylation of Aloin to form this compound

This compound is a rhamnoside of aloin. Therefore, the final step in its biosynthesis is the attachment of a rhamnose sugar moiety to the glucose of aloin. This O-glycosylation reaction is catalyzed by another specific UDP-glycosyltransferase, which utilizes UDP-rhamnose as the sugar donor. This results in the formation of this compound. A stereoisomer, Aloinoside B, is also often present in Aloe ferox[2].

Quantitative Data on this compound Distribution

The concentration of this compound in Aloe ferox can vary depending on geographical location and other environmental factors. The primary repository of this compound is the leaf exudate, also known as "bitter aloes." The following table summarizes the quantitative data on the percentage composition of this compound and related compounds in the leaf exudate of Aloe ferox from various localities in South Africa, as reported by Van Wyk et al. (1995)[2]. It is important to note that this compound is considered a minor compound compared to aloin.

| Compound | Average Content (% of dry weight of exudate) | Range (% of dry weight of exudate) | Notes |

| Aloin A & B | 21.1 | 9.5 - 31.2 | The major anthrone C-glycosides. |

| This compound | < 3.0 | 0 - ~3.0 | More frequent in western populations. |

| Aloinoside B | < 3.0 | 0 - ~3.0 | More frequent in western populations. |

| Aloeresin A | ~35.0 | - | A major chromone. |

| Aloesin | ~25.0 | - | A major chromone. |

Experimental Protocols

This section provides a detailed methodology for the extraction, isolation, and quantification of this compound from Aloe ferox leaf exudate, based on established analytical techniques.

Extraction of Leaf Exudate

-

Plant Material: Fresh, mature leaves of Aloe ferox are harvested.

-

Exudate Collection: The leaves are cut transversely at the base and arranged in a container to allow the bitter yellow exudate to drain.

-

Drying: The collected exudate is then air-dried or lyophilized to obtain a solid, resinous material known as "Cape aloes."

Sample Preparation for HPLC Analysis

-

Dissolution: A precisely weighed amount of the dried exudate (e.g., 10 mg) is dissolved in a known volume of methanol or a methanol-water mixture (1:1, v/v) (e.g., 10 mL).

-

Sonication: The sample is sonicated for 15-30 minutes to ensure complete dissolution.

-

Filtration: The resulting solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Quantification

A reversed-phase HPLC (RP-HPLC) method is typically employed for the separation and quantification of this compound and other related compounds.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution system is often preferred for optimal separation. A typical mobile phase consists of:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or phosphoric acid.

-

-

Gradient Program: A linear gradient from a lower to a higher concentration of Solvent B over a period of 30-40 minutes is generally effective.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at a wavelength of 297 nm is suitable for anthrones like this compound.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from a certified reference standard of this compound.

Conclusion

The biological origin of this compound in Aloe ferox is a fascinating example of specialized plant metabolism. Its biosynthesis is intricately linked to the polyketide pathway and subsequent specific glycosylation steps. While the precise enzymes involved are still under investigation, the general framework provides a solid basis for further research. The analytical methods detailed in this guide offer robust tools for the quantification of this compound, which is essential for quality control, chemotaxonomic studies, and the development of new therapeutic agents derived from this valuable medicinal plant. Further research focusing on the isolation and characterization of the specific octaketide synthases and glycosyltransferases from Aloe ferox will undoubtedly provide deeper insights into the regulation and evolution of this important biosynthetic pathway.

References

Unraveling the Stereochemical Intricacies of Aloinoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloinoside A, a prominent C-glycosidic anthrone found in various Aloe species, has garnered significant interest within the scientific community due to its diverse biological activities. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic and semi-synthetic efforts in drug discovery. This technical guide provides an in-depth analysis of the stereochemistry of this compound, detailing the established configuration of its numerous chiral centers and the experimental evidence that underpins this knowledge.

The Absolute Configuration of this compound

The definitive stereochemistry of this compound is systematically defined by its IUPAC name: (10S)-1,8-dihydroxy-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-10H-anthracen-9-one.[1][2] This nomenclature precisely assigns the configuration of all eleven stereocenters within the molecule, which are distributed across the anthrone core and the two sugar moieties.

The core anthrone structure possesses a single chiral center at the C-10 position, which is determined to be in the (S) configuration. The glucose unit attached to C-10 is a β-D-glucopyranose, with the stereochemistry at its five chiral centers being (2S, 3R, 4R, 5S, 6R). The rhamnose moiety, linked via an oxymethyl bridge to the C-3 position of the anthrone, is an α-L-rhamnopyranose, exhibiting a (2R, 3R, 4R, 5R, 6S) configuration.

An important stereochemical relationship exists between this compound and its diastereomer, Aloinoside B. This compound is the enantiomer of Aloinoside B, meaning they are non-superimposable mirror images of each other.

Experimental Determination of Stereochemistry

Spectroscopic Methods

The primary tool for determining the stereochemistry of these complex natural products is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques.

Experimental Protocols:

-

¹H and ¹³C NMR Spectroscopy: Standard one-dimensional ¹H and ¹³C NMR spectra provide the initial chemical shift and coupling constant data for all protons and carbons in the molecule. These data are crucial for identifying the individual sugar units and the aglycone core.

-

2D NMR Techniques (COSY, HMQC, HMBC):

-

Correlation Spectroscopy (COSY): Used to establish proton-proton coupling networks within each sugar ring and the anthrone moiety, allowing for the assignment of adjacent protons.

-

Heteronuclear Single Quantum Coherence (HMQC): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for determining the connectivity between the sugar units and the aglycone, including the C-glycosidic linkage and the oxymethyl bridge.

-

-

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments are pivotal for determining the relative stereochemistry. They identify protons that are close in space, providing through-space correlations that help to establish the orientation of substituents on the stereogenic centers. For instance, key NOE correlations can confirm the β-anomeric configuration of the glucose unit and the α-anomeric configuration of the rhamnose unit.

A comprehensive study on Aloinoside B by Gao J, et al. (2005) utilized this suite of NMR experiments to elucidate its complete structure and relative stereochemistry. Given that this compound is the enantiomer, this data is directly applicable to confirming its stereochemical assignments.

Quantitative Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural components of this compound, based on the analysis of Aloinoside B and related compounds. Actual values may vary slightly depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aglycone | ||

| H-10 | ~4.5 - 5.0 | ~70 - 75 |

| β-D-Glucopyranose | ||

| H-1' | ~4.0 - 4.5 (d) | ~75 - 80 |

| H-2' | ~3.0 - 3.5 | ~70 - 75 |

| H-3' | ~3.0 - 3.5 | ~75 - 80 |

| H-4' | ~3.0 - 3.5 | ~70 - 75 |

| H-5' | ~3.0 - 3.5 | ~75 - 80 |

| H-6' | ~3.5 - 4.0 | ~60 - 65 |

| α-L-Rhamnopyranose | ||

| H-1'' | ~4.5 - 5.0 (br s) | ~100 - 105 |

| H-2'' | ~3.5 - 4.0 | ~70 - 75 |

| H-3'' | ~3.5 - 4.0 | ~70 - 75 |

| H-4'' | ~3.0 - 3.5 | ~70 - 75 |

| H-5'' | ~3.5 - 4.0 | ~70 - 75 |

| H-6'' (CH₃) | ~1.0 - 1.5 (d) | ~15 - 20 |

Note: This table presents approximate chemical shift ranges. Specific values from primary literature should be consulted for precise assignments.

Logical Workflow for Stereochemical Determination

The process of elucidating the stereochemistry of a complex natural product like this compound follows a logical progression of experiments and data analysis. This workflow is visualized in the following diagram.

Caption: Workflow for the stereochemical elucidation of this compound.

Conclusion

The stereochemistry of this compound has been unequivocally established through rigorous spectroscopic analysis, primarily advanced NMR techniques, and by its enantiomeric relationship to the well-characterized Aloinoside B. A detailed understanding of its three-dimensional architecture is fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development, as it directly influences molecular interactions and biological activity. The methodologies outlined in this guide provide a framework for the structural elucidation of similarly complex natural products.

References

Preliminary Biological Activity Screening of Aloinoside A: A Technical Guide

Introduction

Aloinoside A is a natural anthraquinone glycoside found in various Aloe species. As part of the broader interest in the pharmacological potential of Aloe constituents, preliminary screenings of this compound have been conducted to elucidate its biological activities. This technical guide provides an in-depth overview of the existing research on the biological activities of this compound, with a focus on its antioxidant properties. Due to the limited specific data on the anti-inflammatory and anti-cancer activities of this compound, this guide also reviews the activities of the structurally related and more extensively studied compound, aloin, to suggest potential areas for future investigation into this compound's therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, primarily evaluated through its ability to scavenge free radicals.

Data Presentation: Antioxidant Activity of this compound

| Assay | Test Substance | IC50 Value (mM) | Reference Compound | IC50 Value (mM) |

| DPPH Radical Scavenging | This compound/B | 0.13 ± 0.01 | Vitamin C | 0.05 ± 0.004 |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound is commonly determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

-

Preparation of Reagents: A stock solution of DPPH in methanol (e.g., 0.004%) is prepared. Test samples of this compound are prepared in various concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). A standard antioxidant, such as Vitamin C, is also prepared in similar concentrations.

-

Reaction Mixture: 50 µL of the various concentrations of the test samples are mixed with 5 mL of the methanolic DPPH solution.

-

Incubation: The mixture is incubated in the dark at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: After incubation, the absorbance of the mixture is measured at a specific wavelength (typically 517 nm) using a UV-visible spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: I% = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the test sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Experimental Workflow: DPPH Assay

Caption: Workflow of the DPPH radical scavenging assay.

Potential Anti-inflammatory Activity (Based on Aloin)

While specific studies on the anti-inflammatory activity of this compound are limited, extensive research on the related compound aloin provides insights into potential mechanisms. Aloin has been shown to suppress inflammatory responses by inhibiting key signaling pathways.

Signaling Pathway: Aloin's Inhibition of the NF-κB Pathway

Aloin has been reported to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This is a critical pathway in the regulation of immune and inflammatory responses.

Caption: Aloin's inhibitory effect on the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Based on Aloin studies)

The following protocol is based on studies investigating the anti-inflammatory effects of aloin in macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., aloin) for a specified time (e.g., 1 hour).

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a further period (e.g., 24 hours).

-

Measurement of Inflammatory Markers:

-

Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokine Levels: The levels of cytokines such as TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

-

Gene Expression Analysis: The expression levels of inflammatory genes like iNOS and COX-2 are determined by RT-qPCR.

-

Western Blot Analysis: The protein expression and phosphorylation status of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα) are analyzed by Western blotting.

-

Potential Anti-cancer Activity (Based on Aloin)

Similar to its anti-inflammatory properties, the anti-cancer potential of this compound is not well-documented. However, studies on aloin have shown that it can induce apoptosis (programmed cell death) in cancer cells, suggesting a possible avenue of investigation for this compound.

Logical Relationship: Aloin-Induced Apoptosis in Cancer Cells

Aloin has been found to induce apoptosis in Jurkat T-lymphocytes by disrupting mitochondrial membrane potential, which is a key event in the intrinsic pathway of apoptosis.[2]

Caption: Logical flow of aloin-induced apoptosis.

Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assays (Based on Aloin studies)

The following protocols are based on studies evaluating the anti-cancer effects of aloin on various cancer cell lines.

-

Cell Viability Assay (MTT Assay):

-

Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound.

-

After a set incubation period (e.g., 24, 48, 72 hours), MTT reagent is added to each well and incubated to allow the formation of formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cancer cells are treated with the test compound for a specified time.

-

Cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treated cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

The preliminary screening of this compound has confirmed its antioxidant activity, with a notable capacity for scavenging free radicals. While direct evidence for its anti-inflammatory and anti-cancer properties is currently lacking, the well-documented activities of the structurally similar compound aloin suggest that this compound may possess similar therapeutic potential. Future research should focus on conducting specific in vitro and in vivo studies to evaluate the anti-inflammatory and anti-cancer effects of pure this compound. Elucidating its mechanisms of action, including its effects on key signaling pathways such as NF-κB and apoptosis, will be crucial in determining its potential as a novel therapeutic agent.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Aloinoside A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aloinoside A, a C-glycoside of aloe-emodin anthrone found in Aloe species, is a significant bioactive compound with various pharmacological activities. Its accurate quantification is crucial for the quality control of herbal products, standardization of extracts, and in pharmacokinetic studies. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in various samples. The method described is based on established protocols for the analysis of related compounds, primarily Aloin A, which is often used as a marker for "aloin" content.

Experimental Protocols

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or ultrapure).

-

Reagents: Phosphoric acid or Formic acid (analytical grade).

-

Standards: this compound reference standard (purity ≥98%).

-

Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon).

Instrumentation

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used. A fused core C18 column can also be utilized for faster analysis times.[1][2]

-

Data Acquisition and Processing: Chromatography data software.

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a final concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.3 - 50 µg/mL).[1]

Sample Preparation

The sample preparation procedure may vary depending on the matrix.

For Solid Samples (e.g., plant powder, dried extracts):

-

Accurately weigh the powdered sample.

-

Add an appropriate volume of an extraction solvent. An acidified solvent (e.g., methanol or ethanol with a small percentage of acid) can improve extraction efficiency.[1][2] Sonication can be employed to enhance the extraction process.[1][2]

-

Centrifuge the mixture to pellet the solid material.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.[3]

For Liquid Samples (e.g., juices, cosmetic lotions):

-

Dilute the liquid sample with the mobile phase or an appropriate solvent as necessary.[1][2]

-

For complex matrices like lotions or creams, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering substances.[3]

-

Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of water (often acidified with phosphoric or formic acid to pH ~2.6-3.0) and acetonitrile.[4]

-

Example Isocratic Method: Water:Acetonitrile (78:22, v/v).[5]

-

Example Gradient Method: A linear gradient of acetonitrile in acidified water.

-

-

Flow Rate: 0.9 - 1.5 mL/min.[4]

-

Injection Volume: 10 - 20 µL.[5]

-

Column Temperature: Ambient or controlled at 35°C.[4]

-

Detection Wavelength: this compound can be detected at its maximum absorbance wavelength, which is typically around 295 nm. A photodiode array detector can be used to obtain the full UV spectrum for peak identification.

Data Presentation

The following table summarizes typical quantitative data and validation parameters for the HPLC analysis of Aloin A, which can be considered indicative for this compound.

| Parameter | Typical Value/Range | Reference |

| Retention Time (t_R) | 7.5 - 15.0 min | [6] |

| Linearity Range | 0.25 - 50 µg/mL | [1][6] |

| Correlation Coefficient (r²) | ≥0.999 | [1][4] |

| Limit of Detection (LOD) | 0.092 - 0.2 µg/mL | [1][6] |

| Limit of Quantification (LOQ) | 0.21 - 0.25 µg/mL | [1][6] |

| Recovery | 84.4 - 108.9% | [1][2] |

| Precision (RSDr) | 0.15 - 6.30% | [1][2] |

Mandatory Visualization

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in various sample matrices. The method demonstrates good linearity, sensitivity, accuracy, and precision, making it suitable for routine quality control and research applications in the pharmaceutical and natural product industries. Adherence to the detailed protocols will ensure reproducible and accurate results.

References

- 1. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jfda-online.com [jfda-online.com]

- 4. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Aloinoside A using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloinoside A is a C-glycosidic anthraquinone derivative found in the exudate of various Aloe species. It, along with its diastereomer Aloinoside B, is a major component of "aloin," which has long been recognized for its laxative properties. Beyond this traditional use, recent research has highlighted the potential of this compound in various therapeutic areas, necessitating efficient and reliable purification methods for further investigation and drug development. Column chromatography is a fundamental and widely used technique for the separation and purification of natural products like this compound from complex plant extracts.[1] This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica gel column chromatography.

Chemical Properties of this compound Relevant to Chromatography

Understanding the chemical characteristics of this compound is crucial for developing an effective purification strategy.

| Property | Value | Implication for Chromatography |

| Molecular Formula | C₂₇H₃₂O₁₃ | The presence of multiple hydroxyl and glycosidic moieties indicates a high degree of polarity. |

| Molecular Weight | 564.5 g/mol | --- |

| Polarity | High | This compound will have a strong affinity for polar stationary phases like silica gel, requiring a relatively polar mobile phase for elution. |

| Solubility | Soluble in polar solvents like methanol and water.[1] | Dictates the choice of solvents for sample preparation and the mobile phase. |

Experimental Protocols

Extraction of Crude Aloin from Aloe Latex

This protocol describes the initial extraction of a crude mixture containing this compound from Aloe latex.

Materials:

-

Fresh Aloe leaves

-

Methanol (analytical grade)

-

Beakers

-

Filter paper

-

Rotary evaporator

Procedure:

-

Harvest fresh Aloe leaves and make incisions at the base to allow the yellow latex to exude.

-

Collect the latex in a clean beaker.

-

To the collected latex, add methanol in a 1:10 (v/v) ratio (latex to methanol).

-

Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete extraction of the anthraquinones.

-

Filter the methanolic extract through filter paper to remove any solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain a crude, viscous extract. This crude extract contains a mixture of aloinosides (A and B) and other compounds.

Purification of this compound by Silica Gel Column Chromatography

This protocol details the separation of this compound from the crude extract using column chromatography.

Materials:

-

Crude aloin extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column (e.g., 50 cm length x 5 cm diameter)

-

Cotton wool or glass frit

-

Sand (acid-washed)

-

Elution solvents: Ethyl acetate, Methanol, Water (all analytical grade)

-

Fraction collection tubes

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

TLC developing chamber

-

UV lamp (254 nm and 366 nm)

Protocol:

a. Column Packing (Wet Method):

-

Ensure the chromatography column is clean, dry, and mounted vertically.

-

Place a small plug of cotton wool or a glass frit at the bottom of the column to support the packing material.

-

Add a thin layer (approx. 1 cm) of acid-washed sand over the cotton plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., Ethyl acetate:Methanol:Water in a 100:10:5 v/v/v ratio). A general guideline is to use 50-100 g of silica gel for every 1 g of crude extract.

-

Pour the silica gel slurry into the column carefully, avoiding the formation of air bubbles.

-

Gently tap the column to ensure even packing of the silica gel.

-

Open the stopcock at the bottom of the column to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (e.g., 30-40 cm). Do not let the top of the silica gel run dry.

-

Once the silica gel has settled, add a thin layer (approx. 1 cm) of sand on top to protect the stationary phase from disturbance during sample loading and solvent addition.

-

Wash the column with 2-3 column volumes of the initial mobile phase to equilibrate the stationary phase.

b. Sample Loading:

-

Dissolve the crude aloin extract (e.g., 1 g) in a minimal amount of the initial mobile phase.

-

Alternatively, for less soluble extracts, create a slurry by adsorbing the extract onto a small amount of silica gel (e.g., 2-3 g). Dry this slurry under vacuum to a free-flowing powder.

-

Carefully load the dissolved sample or the dried slurry onto the top of the prepared column.

-

Gently open the stopcock and allow the sample to enter the silica gel bed.

c. Elution:

-

Begin elution with a mobile phase of lower polarity and gradually increase the polarity to separate the components. A suggested gradient elution is as follows:

-

Isocratic Elution (Initial): Start with a mobile phase of Ethyl acetate:Methanol:Water (100:10:5 v/v/v). Collect fractions (e.g., 20 mL each).

-

Gradient Elution: Gradually increase the proportion of methanol and water. For example, transition to Ethyl acetate:Methanol:Water (100:17:13 v/v/v)[1], and then to higher methanol concentrations.

-

-

Maintain a constant flow rate. For a 5 cm diameter column, a flow rate of 5-10 mL/min is a reasonable starting point.

-

Collect fractions of a consistent volume throughout the elution process.

d. Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system, such as Ethyl acetate:Methanol:Water (100:17:13 v/v/v).

-

Visualize the spots under a UV lamp at 254 nm and 366 nm. This compound should appear as a distinct spot.

-

Combine the fractions that contain pure this compound based on the TLC analysis.

-

Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the purification process.

| Parameter | Value | Method of Determination |

| Crude Extract | ||

| Yield from Latex | 15-20% (w/w) | Gravimetric |

| This compound Content | 10-15% (w/w) | HPLC |

| Purified this compound | ||

| Recovery from Column | 60-70% | Gravimetric/HPLC |

| Purity | >95% | HPLC |

| Chromatographic Parameters | ||

| Stationary Phase | Silica Gel (60-120 mesh) | --- |

| Mobile Phase (Initial) | Ethyl acetate:Methanol:Water (100:10:5) | --- |

| Mobile Phase (Elution) | Gradient of Ethyl acetate, Methanol, and Water | --- |

| TLC Rf Value | ~0.4-0.5 in Ethyl acetate:Methanol:Water (100:17:13)[1] | TLC |

Visualization of the Experimental Workflow

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Aloinoside A as a Biomarker in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome, a cluster of conditions including obesity, hyperglycemia, and dyslipidemia, represents a significant global health challenge. The identification of novel biomarkers is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Aloinoside A, a C-glycosylated chromone found in Aloe species, has emerged as a compound of interest in metabolic research. While direct evidence for this compound as a metabolic biomarker is still developing, its structural relationship to other bioactive aloe compounds with known metabolic effects provides a strong rationale for its investigation.

These application notes provide a comprehensive overview of the current understanding of this compound and its potential relevance to metabolic research. We present available data on the metabolic effects of Aloe vera extracts, detail experimental protocols for the analysis of this compound and its metabolites, and propose signaling pathways that may be influenced by its metabolic products.

Data Presentation

While specific quantitative data for this compound as a biomarker in metabolic syndrome is not yet available in the literature, clinical studies on standardized Aloe vera extracts provide valuable insights into the potential effects of its constituent compounds. The following tables summarize key findings from a pilot study investigating the effects of Aloe vera inner leaf gel powder supplementation in subjects with prediabetes/metabolic syndrome.[1] It is important to note that these effects are attributable to the complex mixture of compounds in the extract and not solely to this compound.

Table 1: Effects of Aloe Vera Supplementation on Glycemic Control in Prediabetic/Metabolic Syndrome Subjects (8-week study) [1]

| Parameter | Placebo Group (Change from Baseline) | UP780 Aloe Vera Group (Change from Baseline) | AC952 Aloe Vera Group (Change from Baseline) |

| Fasting Glucose | - | Significant Reduction | Significant Reduction |

| Insulin | - | Significant Reduction | - |

| HOMA-IR | - | Significant Reduction | - |

| HbA1c | - | Significant Reduction | - |

| Fructosamine | - | Significant Reduction | Significant Reduction |

Table 2: Effects of Aloe Vera Supplementation on Lipid Profile in Prediabetic/Metabolic Syndrome Subjects (8-week study) [1]

| Parameter | Placebo Group (Change from Baseline) | UP780 Aloe Vera Group (Change from Baseline) | AC952 Aloe Vera Group (Change from Baseline) |

| Total Cholesterol | - | - | Significant Reduction |

| LDL-C | - | - | Significant Reduction |

Experimental Protocols

Protocol for Quantification of this compound and its Metabolites in Biological Samples by HPLC-UV

This protocol is adapted from established methods for the analysis of aloin and related compounds in various matrices.[2]

Objective: To quantify the concentration of this compound, aloin, and aloe-emodin in plasma or urine samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Methanol

-

This compound, aloin, and aloe-emodin analytical standards

-

Biological samples (plasma, urine)

-

Solid-phase extraction (SPE) cartridges (C18)

-

Centrifuge

-

Vortex mixer

Procedure:

a. Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Thaw biological samples (plasma or urine) on ice.

-

Acidify the sample with formic acid to a final concentration of 0.1%.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitates.

-

Load 1 mL of the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove interfering substances.

-

Elute the analytes with 2 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase.

b. HPLC Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-5 min: 10% B

-

5-20 min: 10-50% B (linear gradient)

-

20-25 min: 50-90% B (linear gradient)

-

25-30 min: 90% B (isocratic)

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B (isocratic - re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection: 293 nm[3]

c. Quantification:

-

Prepare a series of standard solutions of this compound, aloin, and aloe-emodin of known concentrations.

-